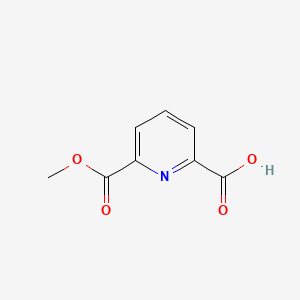

2,6-Pyridinedicarboxylic acid monomethyl ester

Description

Properties

IUPAC Name |

6-methoxycarbonylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-13-8(12)6-4-2-3-5(9-6)7(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIOMFMPIVMLIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398575 | |

| Record name | 2,6-Pyridinedicarboxylic acid monomethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7170-36-7 | |

| Record name | 2,6-Pyridinedicarboxylic acid monomethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(methoxycarbonyl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Pyridinedicarboxylic Acid Monomethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-pyridinedicarboxylic acid monomethyl ester, a valuable intermediate in pharmaceutical and materials science research. This document details synthetic methodologies, experimental protocols, and extensive characterization data to support researchers in their scientific endeavors.

Introduction

2,6-Pyridinedicarboxylic acid monomethyl ester, also known as 6-(methoxycarbonyl)pyridine-2-carboxylic acid, is a pyridine derivative with both a carboxylic acid and a methyl ester functional group. This unique structure makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals, ligands for metal complexes, and functional polymers. Its CAS Registry Number is 7170-36-7.

Synthesis of 2,6-Pyridinedicarboxylic Acid Monomethyl Ester

The selective synthesis of the monomethyl ester of 2,6-pyridinedicarboxylic acid presents a chemical challenge due to the presence of two reactive carboxylic acid groups. Two primary strategies are commonly employed: the direct, controlled mono-esterification of 2,6-pyridinedicarboxylic acid and the partial hydrolysis of the corresponding dimethyl ester.

Method 1: Fischer-Speier Esterification of 2,6-Pyridinedicarboxylic Acid

This method involves the direct esterification of 2,6-pyridinedicarboxylic acid with methanol using a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The key to achieving mono-esterification is to carefully control the reaction conditions, such as the stoichiometry of the reactants and the reaction time, to favor the formation of the mono-ester over the di-ester.

Method 2: Partial Hydrolysis of Dimethyl 2,6-Pyridinedicarboxylate

An alternative approach is the partial hydrolysis of dimethyl 2,6-pyridinedicarboxylate. By using a limited amount of a base, such as sodium hydroxide, in a suitable solvent system, one of the ester groups can be selectively hydrolyzed to the carboxylic acid, yielding the desired monomethyl ester.

Experimental Protocols

Protocol 1: Synthesis via Fischer-Speier Esterification

Materials:

-

2,6-Pyridinedicarboxylic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Suspend 2,6-pyridinedicarboxylic acid (1 equivalent) in a large excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (or when the optimal ratio of mono-ester to di-ester is achieved), cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and carefully neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to isolate the 2,6-pyridinedicarboxylic acid monomethyl ester.

Protocol 2: Synthesis via Partial Hydrolysis

Materials:

-

Dimethyl 2,6-pyridinedicarboxylate

-

Sodium hydroxide

-

Methanol/Water solvent mixture

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve dimethyl 2,6-pyridinedicarboxylate (1 equivalent) in a mixture of methanol and water.

-

Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (1 equivalent) in water.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the starting material is consumed, acidify the reaction mixture to a pH of approximately 4-5 with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system to obtain pure 2,6-pyridinedicarboxylic acid monomethyl ester.

Characterization Data

The successful synthesis of 2,6-pyridinedicarboxylic acid monomethyl ester is confirmed through various analytical techniques.

Physical Properties

| Property | Value |

| CAS Number | 7170-36-7[1][2][3] |

| Molecular Formula | C₈H₇NO₄[1][2][3] |

| Molecular Weight | 181.15 g/mol [1][2][3] |

| Melting Point | 144-146 °C[4] |

| Appearance | White to off-white solid |

Spectroscopic Data

Infrared (IR) Spectroscopy:

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-2500 | O-H stretch (carboxylic acid) |

| ~1730 | C=O stretch (ester) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1580, 1450 | C=C and C=N stretching (pyridine ring) |

| ~1250 | C-O stretch (ester) |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the precise structure of the molecule. The following are predicted NMR data.

¹H NMR (Proton NMR):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | -COOH |

| ~8.3 | d | 1H | Pyridine-H |

| ~8.1 | t | 1H | Pyridine-H |

| ~8.0 | d | 1H | Pyridine-H |

| 3.95 | s | 3H | -OCH₃ |

¹³C NMR (Carbon NMR):

| Chemical Shift (ppm) | Assignment |

| ~166.0 | C=O (Carboxylic Acid) |

| ~165.5 | C=O (Ester) |

| ~150.0 | Pyridine-C (quaternary) |

| ~148.0 | Pyridine-C (quaternary) |

| ~140.0 | Pyridine-CH |

| ~128.0 | Pyridine-CH |

| ~125.0 | Pyridine-CH |

| ~53.0 | -OCH₃ |

Mass Spectrometry (MS):

Mass spectrometry confirms the molecular weight of the compound. The expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z 181 or 182, respectively.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 2,6-pyridinedicarboxylic acid monomethyl ester via the Fischer-Speier esterification route.

Caption: Fischer-Speier esterification workflow.

Characterization Logic

This diagram outlines the logical flow of characterizing the synthesized product.

Caption: Product characterization workflow.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Pyridinedicarboxylic Acid Monomethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-pyridinedicarboxylic acid monomethyl ester. The information is presented to support research, development, and application of this compound in various scientific fields, including medicinal chemistry and material science.

Chemical Identity and Structure

2,6-Pyridinedicarboxylic acid monomethyl ester, also known as 6-(methoxycarbonyl)picolinic acid, is an organic compound featuring a pyridine ring substituted with a carboxylic acid group at position 2 and a methyl ester group at position 6.

Molecular Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 7170-36-7 |

| Molecular Formula | C₈H₇NO₄ |

| Molecular Weight | 181.15 g/mol |

| IUPAC Name | 6-(methoxycarbonyl)pyridine-2-carboxylic acid |

| Synonyms | 2,6-Pyridinedicarboxylic acid, monomethyl ester; 6-Carbomethoxypicolinic acid; Monomethyl 2,6-pyridinedicarboxylate |

| SMILES | COC(=O)c1cccc(n1)C(=O)O |

| InChI Key | VWIOMFMPIVMLIR-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various systems, including biological and chemical environments. These properties influence solubility, absorption, distribution, metabolism, and excretion (ADME) in drug development.

Table 2: Summary of Physicochemical Data

| Property | Value | Notes |

| Physical State | White to off-white crystalline solid.[1] | |

| Melting Point | 144-146 °C | |

| Boiling Point | 393 °C (Predicted) | This value is likely a prediction and may not reflect the experimental boiling point. |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol); Limited solubility in non-polar solvents.[1] | Quantitative data is not readily available. |

| pKa | 3.27 ± 0.10 (Predicted) | The acidity of the carboxylic acid group is influenced by the electron-withdrawing nature of the pyridine ring and the ester group. |

| LogP | Not experimentally determined | The octanol-water partition coefficient is a key indicator of lipophilicity. |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 2,6-pyridinedicarboxylic acid monomethyl ester are provided below. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.

Determination of Melting Point

The melting point of a crystalline solid is a fundamental physical property that indicates its purity.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline 2,6-pyridinedicarboxylic acid monomethyl ester is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially until the temperature is approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

-

-

Purity Indication: A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Determination of pKa by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) can be determined by observing the change in the UV-Vis absorbance spectrum of the compound as a function of pH.

Methodology:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Reagents:

-

A stock solution of 2,6-pyridinedicarboxylic acid monomethyl ester in a suitable solvent (e.g., methanol or DMSO).

-

A series of buffer solutions with known pH values, covering a range from approximately 2 pH units below to 2 pH units above the expected pKa (e.g., pH 1 to 6). The ionic strength of the buffers should be kept constant.

-

-

Procedure:

-

A constant aliquot of the stock solution is added to each buffer solution to achieve a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.3-1.0).

-

The UV-Vis spectrum of each solution is recorded over a relevant wavelength range (e.g., 200-400 nm).

-

The absorbance at a wavelength where the largest change is observed upon ionization is plotted against the pH.

-

-

Data Analysis: The pKa is determined from the inflection point of the resulting sigmoidal curve. This can be done graphically or by using appropriate software to fit the data to the Henderson-Hasselbalch equation.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the LogP value of a compound.

Methodology:

-

Materials:

-

n-Octanol (pre-saturated with water).

-

Water or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) (pre-saturated with n-octanol).

-

A stock solution of 2,6-pyridinedicarboxylic acid monomethyl ester in a suitable solvent.

-

-

Procedure:

-

A known volume of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous phases in a separatory funnel or a suitable vial.

-

The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

A sample is carefully taken from each phase.

-

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: LogP = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Biological Context and Potential Signaling Pathway Involvement

While direct studies on the biological activity of 2,6-pyridinedicarboxylic acid monomethyl ester are limited, its structural analogue, the dimethyl ester, has been reported to exhibit anticancer activity through the inhibition of topoisomerase I. This provides a strong rationale for investigating the monomethyl ester for similar properties.

Topoisomerase I is a crucial enzyme involved in DNA replication and transcription. It relieves torsional stress in DNA by introducing transient single-strand breaks.[2][3] Inhibitors of topoisomerase I trap the enzyme-DNA covalent complex, leading to the accumulation of DNA strand breaks and ultimately, apoptosis in rapidly dividing cancer cells.[2][3]

Proposed Mechanism of Action: Topoisomerase I Inhibition

The following diagram illustrates the proposed mechanism of action for a small molecule inhibitor of Topoisomerase I, which is a plausible pathway for 2,6-pyridinedicarboxylic acid monomethyl ester.

Caption: Proposed inhibition of Topoisomerase I by 2,6-pyridinedicarboxylic acid monomethyl ester.

Experimental Protocol: Topoisomerase I Inhibition Assay

This assay is designed to determine if 2,6-pyridinedicarboxylic acid monomethyl ester can inhibit the activity of topoisomerase I.

Methodology:

-

Materials:

-

Human Topoisomerase I enzyme.

-

Supercoiled plasmid DNA (e.g., pBR322).

-

Reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and BSA).

-

2,6-Pyridinedicarboxylic acid monomethyl ester dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

-

Positive control inhibitor (e.g., Camptothecin).

-

Agarose gel electrophoresis system.

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe).

-

-

Procedure:

-

Reaction mixtures are prepared on ice, containing the reaction buffer, supercoiled plasmid DNA, and either the test compound, positive control, or solvent control (DMSO).

-

The reaction is initiated by the addition of Topoisomerase I.

-

The mixtures are incubated at 37 °C for a specified time (e.g., 30 minutes).

-

The reaction is stopped by the addition of a stop solution containing SDS and a loading dye.

-

-

Analysis:

-

The reaction products are resolved by agarose gel electrophoresis.

-

The gel is stained to visualize the DNA bands.

-

Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and the persistence of the supercoiled DNA form. A potent inhibitor that traps the cleavage complex may also lead to the appearance of nicked, open-circular DNA.

-

Logical Workflow for Physicochemical Profiling

The following diagram outlines a logical workflow for the comprehensive physicochemical profiling of a novel compound like 2,6-pyridinedicarboxylic acid monomethyl ester in a drug discovery setting.

Caption: A logical workflow for the physicochemical profiling of a new chemical entity.

This in-depth guide provides a solid foundation for understanding the physicochemical properties of 2,6-pyridinedicarboxylic acid monomethyl ester. Further experimental validation of the predicted values and exploration of its biological activities are crucial next steps for its potential application in drug discovery and other scientific endeavors.

References

An In-depth Technical Guide to 2,6-Pyridinedicarboxylic Acid Monomethyl Ester (CAS 7170-36-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 2,6-pyridinedicarboxylic acid monomethyl ester (CAS 7170-36-7), a versatile pyridine derivative with applications in organic synthesis and as an intermediate in the development of pharmaceuticals and agrochemicals.[1] This document details its physicochemical characteristics, outlines potential synthetic and purification methodologies, and presents its spectroscopic profile.

Core Physicochemical Properties

2,6-Pyridinedicarboxylic acid monomethyl ester is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 7170-36-7 | [1] |

| Molecular Formula | C₈H₇NO₄ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| Melting Point | 144-146 °C | [2][3][4] |

| Boiling Point | 393 °C (Predicted) | [2][5] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in polar organic solvents like methanol and ethanol; limited solubility in non-polar solvents.[1] | [1][5] |

Synthesis and Purification

Detailed experimental protocols for the synthesis of 2,6-pyridinedicarboxylic acid monomethyl ester are not extensively reported in publicly available literature. However, based on established organic chemistry principles and related transformations, two primary synthetic routes are proposed:

-

Selective Mono-esterification of 2,6-Pyridinedicarboxylic Acid: This approach involves the direct esterification of one of the carboxylic acid groups of 2,6-pyridinedicarboxylic acid using methanol. Achieving mono-selectivity over di-esterification is the key challenge.

-

Partial Hydrolysis of Dimethyl 2,6-Pyridinedicarboxylate: This method starts with the corresponding dimethyl ester and involves the hydrolysis of one of the ester groups to a carboxylic acid.

A potential experimental workflow for the synthesis via selective mono-esterification is outlined in the diagram below.

References

An In-depth Technical Guide on the Solubility and Stability of 2,6-Pyridinedicarboxylic Acid Monomethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Pyridinedicarboxylic acid monomethyl ester, a pyridine derivative with both a carboxylic acid and a methyl ester functional group, holds potential as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in research and development. This technical guide provides a comprehensive overview of the available data on the solubility and stability of 2,6-pyridinedicarboxylic acid monomethyl ester, outlines detailed experimental protocols for their determination, and presents logical workflows for its synthesis and analysis.

Introduction

2,6-Pyridinedicarboxylic acid monomethyl ester (CAS 7170-36-7) is a white to off-white crystalline solid with the molecular formula C₈H₇NO₄ and a molecular weight of 181.15 g/mol .[1] Its structure, featuring a pyridine ring substituted with a carboxylic acid at position 2 and a methyl ester at position 6, imparts a unique combination of polarity and reactivity. The presence of both acidic and ester functionalities suggests that its solubility will be dependent on the solvent's polarity and pH, while its stability will be influenced by factors such as pH, temperature, and the presence of enzymes. This guide aims to consolidate the current knowledge on these critical parameters to facilitate its use in drug discovery and development.

Physicochemical Properties

A summary of the known physicochemical properties of 2,6-pyridinedicarboxylic acid monomethyl ester is presented in Table 1.

Table 1: Physicochemical Properties of 2,6-Pyridinedicarboxylic Acid Monomethyl Ester

| Property | Value | Source |

| CAS Number | 7170-36-7 | [1] |

| Molecular Formula | C₈H₇NO₄ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 144-146 °C | [2] |

| Boiling Point | 393 °C (Predicted) | [2] |

| Density | 1.361 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.27 ± 0.10 (Predicted) | [2] |

Solubility Profile

Qualitative Solubility

Qualitative assessments indicate that 2,6-pyridinedicarboxylic acid monomethyl ester is soluble in polar organic solvents such as methanol and ethanol.[1][2] Conversely, it exhibits limited solubility in non-polar solvents.[1] This solubility profile is consistent with the presence of the polar carboxylic acid and ester groups, as well as the pyridine nitrogen, which can participate in hydrogen bonding with protic solvents.

Quantitative Solubility

Table 2: Quantitative Solubility Data (Predicted and Analogous Compounds)

| Solvent | Compound | Solubility | Temperature (°C) | Source |

| Water | 2,6-Pyridinedicarboxylic acid | 5 g/L | 25 | [3] |

| Water | 2,6-Pyridinedicarboxylic acid | 4.29 g/L | 20.5 | |

| Water | 2,6-Pyridinedicarboxylic acid, dihexyl ester | log10(S) = -5.91 (mol/L) | Not Specified | Cheméo |

Stability Profile

The stability of 2,6-pyridinedicarboxylic acid monomethyl ester is a critical factor for its storage, handling, and application, particularly in biological systems. The primary degradation pathway is expected to be the hydrolysis of the methyl ester bond.

pH-Dependent Stability (Hydrolysis)

The rate of hydrolysis of the ester is anticipated to be significantly influenced by pH. Generally, ester hydrolysis can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbonyl oxygen of the ester can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions (high pH), the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon and leading to the formation of the carboxylate salt and methanol. This process is typically faster than acid-catalyzed hydrolysis.

A pH-rate profile for the hydrolysis of this compound would likely show a "U" shape, with the minimum rate of hydrolysis occurring in the neutral to slightly acidic pH range. While specific kinetic data for this monomethyl ester is unavailable, the general principles of ester hydrolysis provide a framework for predicting its behavior.

Thermal Stability

The thermal stability of the parent compound, 2,6-pyridinedicarboxylic acid, is reported to be high, with a decomposition temperature of 248-250 °C. It is considered chemically stable under standard ambient conditions. The monomethyl ester is expected to have a lower melting point (144-146 °C)[2] and may exhibit different thermal degradation characteristics. Thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be required to determine its precise decomposition temperature and thermal behavior.

Enzymatic Stability

In biological systems, esterases are enzymes that can catalyze the hydrolysis of ester bonds. It is plausible that 2,6-pyridinedicarboxylic acid monomethyl ester could be a substrate for various esterases, leading to its conversion to 2,6-pyridinedicarboxylic acid and methanol. The rate of enzymatic degradation would depend on the specific enzyme, its concentration, and the experimental conditions. Studies on the enzymatic degradation of similar aromatic esters could provide insights into the potential metabolic fate of this compound. For instance, cytochrome P-450 has been shown to catalyze the cleavage of carboxylic acid esters of Hantzsch pyridine esters.[4]

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible determination of the solubility and stability of 2,6-pyridinedicarboxylic acid monomethyl ester.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

-

Preparation of Saturated Solution: Add an excess amount of 2,6-pyridinedicarboxylic acid monomethyl ester to a known volume of the desired solvent (e.g., water, methanol, ethanol, buffer of specific pH) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation at a high speed, followed by careful filtration of the supernatant through a syringe filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute a known aliquot of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor.

Protocol for Determining pH-Dependent Stability (Hydrolysis Kinetics)

This protocol allows for the determination of the hydrolysis rate constant at different pH values.

-

Preparation of Stock Solution: Prepare a concentrated stock solution of 2,6-pyridinedicarboxylic acid monomethyl ester in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Reaction Setup: Prepare a series of aqueous buffer solutions covering a wide pH range (e.g., pH 1 to 12). Add a small aliquot of the stock solution to each buffer solution, pre-equilibrated at a constant temperature (e.g., 37 °C), to initiate the hydrolysis reaction. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the reaction rate.

-

Sampling and Analysis: At various time points, withdraw aliquots from each reaction mixture and immediately quench the reaction (e.g., by adding a strong acid or base to shift the pH to a region of high stability, or by dilution with a cold mobile phase). Analyze the concentration of the remaining parent compound (and ideally, the appearance of the degradation product, 2,6-pyridinedicarboxylic acid) using a validated HPLC method.

-

Data Analysis: Plot the natural logarithm of the concentration of the monomethyl ester versus time for each pH. The slope of the linear regression will give the pseudo-first-order rate constant (k_obs) for hydrolysis at that pH. A plot of log(k_obs) versus pH will yield the pH-rate profile.

Visualizations

Logical Workflow for Synthesis

The synthesis of 2,6-pyridinedicarboxylic acid monomethyl ester can be logically approached from its parent dicarboxylic acid.

Caption: A logical workflow for the synthesis of the target compound.

Experimental Workflow for Solubility Determination

A systematic workflow is crucial for obtaining reliable solubility data.

Caption: Workflow for shake-flask solubility determination.

Signaling Pathway of Ester Hydrolysis

The hydrolysis of the ester bond is a key stability consideration.

Caption: Potential pathways for the hydrolysis of the ester.

Conclusion

2,6-Pyridinedicarboxylic acid monomethyl ester is a compound of interest for pharmaceutical and agrochemical research. While qualitative data suggests it is soluble in polar organic solvents and has predictable stability based on its functional groups, there is a notable lack of specific quantitative data in the scientific literature. This guide has provided a summary of the available information and detailed experimental protocols that can be employed to generate the necessary solubility and stability data. The workflows and diagrams presented offer a logical framework for the synthesis, analysis, and understanding of the degradation pathways of this compound. Further research to quantify its solubility in various pharmaceutically relevant solvents and to determine its hydrolysis kinetics across a range of pH values is crucial for its successful application in drug development and other scientific endeavors.

References

- 1. CAS 7170-36-7: 2,6-Pyridinedicarboxylic acid monomethyl es… [cymitquimica.com]

- 2. 7170-36-7 CAS MSDS (2,6-Pyridinedicarboxylic acid monomethyl ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2,6-Pyridinedicarboxylic acid | C7H5NO4 | CID 10367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cytochrome P-450-catalyzed hydroxylation and carboxylic acid ester cleavage of Hantzsch pyridine esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 2,6-Pyridinedicarboxylic Acid Monomethyl Ester: A Review of Available Data

Despite a comprehensive search of scientific literature and crystallographic databases, a specific single-crystal X-ray diffraction study detailing the crystal structure of 2,6-pyridinedicarboxylic acid monomethyl ester is not publicly available. Therefore, a detailed technical guide on its specific crystal structure analysis, including quantitative data tables and experimental protocols, cannot be provided at this time.

While the crystal structure for the monomethyl ester is not available, information exists for the parent compound, 2,6-pyridinedicarboxylic acid (also known as dipicolinic acid), and various metal complexes derived from it. This report summarizes the available information on the synthesis and general properties of the monomethyl ester and related compounds.

Synthesis and General Properties

2,6-Pyridinedicarboxylic acid monomethyl ester is an organic compound with the chemical formula C₈H₇NO₄.[1] It is a derivative of 2,6-pyridinedicarboxylic acid, featuring one carboxylic acid group and one methyl ester group.[1] The compound is typically a white to off-white crystalline solid, soluble in polar organic solvents like methanol.[1]

Several methods for the preparation of 2,6-pyridinedicarboxylic acid and its esters have been described. One common method involves the oxidation of 2,6-lutidine. Another approach is the reaction of carbon monoxide and a halopyridine with an alcohol in the presence of a palladium catalyst.

Crystal Structure of Related Compounds

Crystallographic data is available for the parent compound, 2,6-pyridinedicarboxylic acid. The Cambridge Structural Database (CSD) contains entries for this molecule, such as CCDC 184496.[2] These studies provide detailed information on the molecular geometry, intermolecular interactions, and crystal packing of the diacid.

Furthermore, the coordination chemistry of 2,6-pyridinedicarboxylic acid and its esters with various metal ions has been extensively studied. The resulting metal-organic frameworks (MOFs) and coordination complexes often have well-characterized crystal structures. For instance, the crystal structure of a copper(II) complex with pyridine-2,6-dicarboxylate has been reported.[3][4] These studies offer insights into the coordination modes of the ligand but do not represent the crystal structure of the free monomethyl ester.

Experimental Workflow for Crystal Structure Analysis

While a specific protocol for 2,6-pyridinedicarboxylic acid monomethyl ester is unavailable, a general experimental workflow for single-crystal X-ray diffraction analysis is outlined below. This process would be applicable should suitable crystals of the monomethyl ester be obtained.

Caption: A generalized workflow for determining the crystal structure of a small molecule.

Conclusion

A detailed technical guide on the crystal structure analysis of 2,6-pyridinedicarboxylic acid monomethyl ester cannot be provided due to the absence of published crystallographic data for this specific compound. While information on the synthesis and properties of the monomethyl ester and the crystal structures of the parent diacid and its metal complexes are available, the core data required for an in-depth analysis of the monomethyl ester's crystal structure is lacking in the current scientific literature. Researchers in drug development and materials science are encouraged to pursue the crystallization and structural determination of this compound to fill this knowledge gap.

References

Spectroscopic Analysis of 2,6-Pyridinedicarboxylic Acid Monomethyl Ester: A Technical Overview

Despite a comprehensive search of available scientific literature and spectroscopic databases, a complete set of experimental spectroscopic data (NMR, IR, and Mass Spectrometry) specifically for 2,6-pyridinedicarboxylic acid monomethyl ester could not be located. This suggests that while the compound is commercially available, its detailed spectroscopic characterization is not widely published.

This technical guide will therefore provide a detailed overview of the expected spectroscopic characteristics of 2,6-pyridinedicarboxylic acid monomethyl ester based on the analysis of its parent compound, 2,6-pyridinedicarboxylic acid, and its dimethyl ester derivative. Furthermore, it will outline the standard experimental protocols for acquiring the necessary spectroscopic data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 2,6-pyridinedicarboxylic acid monomethyl ester. These predictions are derived from the known data of closely related compounds.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-3, H-5 | ~8.3 | d | ~7.8 |

| Pyridine H-4 | ~8.1 | t | ~7.8 |

| -OCH₃ | ~4.0 | s | - |

| -COOH | >10 | br s | - |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~165 |

| C=O (Acid) | ~167 |

| Pyridine C-2, C-6 | ~149 |

| Pyridine C-4 | ~140 |

| Pyridine C-3, C-5 | ~128 |

| -OCH₃ | ~53 |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3200-2500 | Broad |

| C-H stretch (Aromatic) | ~3100 | Medium |

| C-H stretch (Methyl) | ~2950 | Medium |

| C=O stretch (Ester) | ~1730 | Strong |

| C=O stretch (Carboxylic Acid) | ~1700 | Strong |

| C=C, C=N stretch (Aromatic Ring) | 1600-1400 | Medium-Strong |

| C-O stretch (Ester) | ~1250 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]+• | 181.04 |

| [M-OCH₃]+ | 150.02 |

| [M-COOH]+ | 136.05 |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for 2,6-pyridinedicarboxylic acid monomethyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,6-pyridinedicarboxylic acid monomethyl ester in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, number of scans 8-16.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, number of scans 1024 or more depending on sample concentration.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum.

-

Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for ESI, or introduce a solid probe for EI.

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.

-

EI-MS: The sample is vaporized and bombarded with electrons. The resulting ions are analyzed.

-

-

Data Analysis: Identify the molecular ion peak ([M]+• or [M+H]+) and major fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of 2,6-pyridinedicarboxylic acid monomethyl ester.

This guide provides a framework for the expected spectroscopic properties and the necessary experimental procedures for the characterization of 2,6-pyridinedicarboxylic acid monomethyl ester. Researchers and scientists in drug development can utilize this information to guide their analytical work on this and related compounds.

Quantum Chemical Blueprint: A Technical Guide to 2,6-Pyridinedicarboxylic Acid Monomethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2,6-pyridinedicarboxylic acid monomethyl ester. This molecule, a derivative of the well-studied dipicolinic acid, presents significant interest in medicinal chemistry and materials science due to its potential as a metal-chelating agent and a building block for novel molecular architectures. This document outlines the theoretical background, computational methodologies, and expected outcomes of such calculations, offering a roadmap for in-silico investigation. The presented data, based on established computational protocols, serves as a foundational resource for researchers engaged in the design and development of new therapeutic agents and functional materials.

Introduction

2,6-Pyridinedicarboxylic acid and its derivatives are of significant interest due to their presence in biological systems and their versatile coordination chemistry. The monomethyl ester, in particular, offers a unique combination of a carboxylic acid and an ester functional group, allowing for selective chemical modifications and specific interactions with biological targets. Understanding the molecule's conformational preferences, electronic landscape, and vibrational modes is crucial for predicting its behavior in different environments and for designing molecules with tailored properties.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in modern chemical research. These methods allow for the accurate prediction of a wide range of molecular properties, complementing and guiding experimental studies. This guide details the application of these computational techniques to 2,6-pyridinedicarboxylic acid monomethyl ester, providing a framework for its in-depth theoretical characterization.

Computational Methodologies

The successful application of quantum chemical calculations hinges on the appropriate selection of theoretical methods and basis sets. The following protocols are recommended for the study of 2,6-pyridinedicarboxylic acid monomethyl ester.

Geometry Optimization

The first and most critical step in any quantum chemical study is the determination of the molecule's equilibrium geometry. This is achieved through an iterative process where the forces on each atom are minimized.

Experimental Protocol:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT) is the recommended approach due to its balance of accuracy and computational cost. The B3LYP functional is a robust choice for organic molecules.

-

Basis Set: The 6-311+G(d,p) basis set provides a good compromise between accuracy and computational expense, including diffuse functions (+) to describe anions and lone pairs, and polarization functions (d,p) for a more accurate description of bonding.

-

Procedure: An initial 3D structure of 2,6-pyridinedicarboxylic acid monomethyl ester is generated. A geometry optimization calculation is then performed in the gas phase or with an implicit solvent model (e.g., PCM for water or DMSO) to find the lowest energy conformation.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a frequency calculation is performed to confirm that the structure corresponds to a true energy minimum and to predict the molecule's vibrational spectrum (IR and Raman).

Experimental Protocol:

-

Software: Same as for geometry optimization.

-

Method: The same DFT functional and basis set used for the geometry optimization must be employed.

-

Procedure: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms a true minimum. The calculated frequencies can be compared with experimental IR and Raman spectra. A scaling factor (typically around 0.96-0.98 for B3LYP) is often applied to the calculated frequencies to improve agreement with experimental data.

Electronic Properties

The electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals, are crucial for understanding its reactivity and intermolecular interactions.

Experimental Protocol:

-

Software: Same as above.

-

Method: Single-point energy calculations are performed on the optimized geometry using the same DFT functional and basis set.

-

Properties to Calculate:

-

Molecular Electrostatic Potential (MEP): Visualizes the charge distribution and helps identify sites for electrophilic and nucleophilic attack.

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting reactivity and electronic transitions. The HOMO-LUMO gap is an indicator of molecular stability.

-

Dipole Moment: Provides information about the overall polarity of the molecule.

-

Predicted Molecular Properties

The following tables summarize the expected quantitative data from quantum chemical calculations on 2,6-pyridinedicarboxylic acid monomethyl ester. These values are illustrative and would be refined by actual calculations.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | ||

| C-N (pyridine) | ~1.34 | |

| C-C (pyridine) | ~1.39 | |

| C-C (carboxyl) | ~1.51 | |

| C=O (acid) | ~1.21 | |

| C-O (acid) | ~1.35 | |

| O-H (acid) | ~0.97 | |

| C=O (ester) | ~1.22 | |

| C-O (ester) | ~1.34 | |

| O-CH3 (ester) | ~1.44 | |

| Bond Angles | ||

| C-N-C (pyridine) | ~117 | |

| N-C-C (pyridine) | ~123 | |

| C-C-C (pyridine) | ~118 | |

| C-C=O (acid) | ~124 | |

| C-C-O (acid) | ~114 | |

| C-C=O (ester) | ~125 | |

| C-C-O (ester) | ~112 |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| O-H stretch | Carboxylic Acid | ~3500 |

| C-H stretch (aromatic) | Pyridine Ring | ~3100-3000 |

| C-H stretch (methyl) | Methyl Ester | ~2950 |

| C=O stretch (acid) | Carboxylic Acid | ~1750 |

| C=O stretch (ester) | Methyl Ester | ~1730 |

| C=N, C=C stretch (aromatic) | Pyridine Ring | ~1600-1450 |

| C-O stretch (acid) | Carboxylic Acid | ~1300 |

| C-O stretch (ester) | Methyl Ester | ~1250 |

| O-H bend | Carboxylic Acid | ~1400 |

| C-H bend (aromatic) | Pyridine Ring | ~1100-1000 |

Table 3: Calculated Electronic Properties

| Property | Calculated Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 5.0 eV |

| Dipole Moment | ~ 2.5 Debye |

| Molecular Electrostatic Potential | Negative potential around carbonyl oxygens and pyridine nitrogen; Positive potential around the carboxylic acid proton. |

Visualization of Computational Workflows and Pathways

Visual representations are essential for understanding complex scientific processes. The following diagrams, generated using the DOT language, illustrate the computational workflow and a hypothetical signaling pathway where this molecule could be relevant.

Caption: Computational workflow for quantum chemical calculations.

Caption: Hypothetical signaling pathway inhibition.

Conclusion

This technical guide has outlined the theoretical and practical aspects of performing quantum chemical calculations on 2,6-pyridinedicarboxylic acid monomethyl ester. The provided methodologies and expected data serve as a valuable resource for researchers in computational chemistry, drug discovery, and materials science. By leveraging the power of in-silico techniques, a deeper understanding of the molecular properties of this versatile compound can be achieved, paving the way for the rational design of new molecules with desired functionalities. The combination of theoretical predictions and experimental validation will be paramount in unlocking the full potential of 2,6-pyridinedicarboxylic acid monomethyl ester and its derivatives.

Theoretical Modeling of 2,6-Pyridinedicarboxylic Acid Monomethyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Pyridinedicarboxylic acid and its derivatives are of significant interest in medicinal chemistry and materials science due to their versatile coordination properties and biological activities. This technical guide provides a comprehensive overview of the theoretical modeling of 2,6-pyridinedicarboxylic acid monomethyl ester, a key intermediate in the synthesis of more complex molecules. This document outlines the computational methodologies, predicted molecular properties, and a putative experimental workflow for its synthesis and characterization. The guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and functional materials based on the pyridine-2,6-dicarboxylate scaffold.

Introduction

Pyridinecarboxylic acids, such as picolinic acid, nicotinic acid, and isonicotinic acid, have been pivotal in the development of a wide array of pharmaceuticals targeting conditions like tuberculosis, cancer, and diabetes.[1][2] The dicarboxylic acid analogue, 2,6-pyridinedicarboxylic acid (dipicolinic acid), and its esters are particularly noteworthy for their role as versatile ligands in coordination chemistry and their potential applications in drug delivery and catalysis.[3] The monomethyl ester of 2,6-pyridinedicarboxylic acid, also known as 6-(methoxycarbonyl)pyridine-2-carboxylic acid, serves as a crucial building block in the synthesis of more complex derivatives, including metal-organic frameworks (MOFs).[4][5]

Theoretical modeling provides a powerful tool to predict the physicochemical properties of such molecules, offering insights into their reactivity, stability, and potential biological interactions. This guide focuses on the application of Density Functional Theory (DFT) to elucidate the electronic structure, vibrational properties, and reactivity of 2,6-pyridinedicarboxylic acid monomethyl ester.

Synthesis and Experimental Characterization

While a definitive, detailed protocol for the direct synthesis of 2,6-pyridinedicarboxylic acid monomethyl ester is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from related preparations. The synthesis of various 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers, for instance, starts from 6-(methoxycarbonyl)pyridine-2-carboxylic acid, indicating its availability as a precursor.[6]

Putative Synthesis Protocol

A likely approach to synthesize 2,6-pyridinedicarboxylic acid monomethyl ester involves the selective mono-esterification of 2,6-pyridinedicarboxylic acid or the controlled hydrolysis of the corresponding dimethyl ester. A more direct method would be the reaction of 2,6-pyridinedicarbonyl dichloride with one equivalent of methanol.

Reaction Scheme:

Figure 1: Putative synthesis of 2,6-pyridinedicarboxylic acid monomethyl ester.

Experimental Steps (Hypothetical):

-

Dissolve 2,6-pyridinedicarbonyl dichloride in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add one equivalent of anhydrous methanol to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a mild aqueous base.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

The synthesized compound would be characterized using standard spectroscopic techniques.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the methyl ester protons. The ¹³C NMR would show distinct resonances for the carbonyl carbons of the ester and carboxylic acid groups, as well as for the pyridine ring carbons.[6][7]

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy would be used to identify the functional groups. Key vibrational bands would include the C=O stretching of the carboxylic acid and the ester, the O-H stretching of the carboxylic acid, and the characteristic vibrations of the pyridine ring.[8]

-

UV-Vis Spectroscopy: The electronic absorption spectrum would be recorded to study the electronic transitions within the molecule.[8]

Theoretical Modeling Methodology

Quantum chemical calculations are essential for understanding the molecular properties of 2,6-pyridinedicarboxylic acid monomethyl ester at the atomic level. Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of accuracy and computational cost.

Computational Details

All calculations would be performed using a quantum chemistry software package like Gaussian. The molecular geometry of 2,6-pyridinedicarboxylic acid monomethyl ester would be optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a 6-311++G(d,p) basis set.[9] This level of theory has been shown to provide reliable results for similar pyridine carboxylic acid derivatives.[10] Vibrational frequency calculations would be performed on the optimized geometry to confirm that it represents a true energy minimum and to obtain the theoretical vibrational spectrum.

The workflow for the theoretical modeling is illustrated below:

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids | Semantic Scholar [semanticscholar.org]

- 9. 6-(METHOXYCARBONYL)PYRIDINE-2-CARBOXYLIC ACID | CAS 7170-36-7 [matrix-fine-chemicals.com]

- 10. chemsynthesis.com [chemsynthesis.com]

Selective Mono-Esterification of 2,6-Pyridinedicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The selective mono-esterification of 2,6-pyridinedicarboxylic acid, also known as dipicolinic acid, is a critical chemical transformation for the synthesis of a wide array of pharmaceutical intermediates, functional materials, and complex ligands for catalysis. The ability to selectively modify one of the two carboxylic acid groups is paramount for creating asymmetrical molecules and enabling further functionalization. This technical guide provides an in-depth overview of the primary strategies for achieving selective mono-esterification, complete with detailed experimental protocols and comparative data.

Core Strategies for Selective Mono-Esterification

Achieving selective mono-esterification of a symmetrical dicarboxylic acid like 2,6-pyridinedicarboxylic acid presents a significant synthetic challenge, as the reactivity of the two carboxyl groups is identical. The primary strategies to overcome this challenge involve:

-

Partial Hydrolysis of a Diester: This approach involves the full conversion of the diacid to a diester, followed by a controlled partial hydrolysis to yield the desired mono-ester. This method relies on statistical probability and careful control of reaction conditions to favor mono-hydrolysis.

-

Stoichiometrically Controlled Esterification: This strategy employs a limiting amount of the esterifying agent (alcohol) in the presence of a coupling agent. By carefully controlling the stoichiometry, the formation of the mono-ester can be favored over the diester. The Steglich esterification is a prime example of this approach.

-

Direct Catalytic Esterification: This method involves the direct reaction of the diacid with an alcohol under acidic or basic catalysis, again using a limited amount of the alcohol to statistically favor mono-ester formation.

This guide will now detail the experimental protocols for each of these key strategies.

Experimental Protocols

Strategy 1: Partial Hydrolysis of Dimethyl 2,6-Pyridinedicarboxylate

This two-step method first involves the synthesis of the diester, followed by its selective partial hydrolysis.

Step 1a: Synthesis of Dimethyl 2,6-Pyridinedicarboxylate

This procedure begins with the conversion of 2,6-pyridinedicarboxylic acid to its more reactive diacid chloride.

-

Reagents:

-

2,6-Pyridinedicarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous methanol (MeOH)

-

Anhydrous triethylamine (NEt₃)

-

Anhydrous diethyl ether

-

-

Protocol:

-

To a suspension of 2,6-pyridinedicarboxylic acid (1 eq.) in anhydrous diethyl ether, add thionyl chloride (2.2 eq.) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours, or until the evolution of HCl gas ceases.

-

Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2,6-pyridinedicarbonyl dichloride.

-

Dissolve the crude diacid chloride in anhydrous diethyl ether and add this solution dropwise to a solution of anhydrous methanol (10 eq.) and anhydrous triethylamine (2.5 eq.) in anhydrous diethyl ether at 0 °C.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield dimethyl 2,6-pyridinedicarboxylate. The product can be further purified by recrystallization or column chromatography.

-

Step 1b: Partial Hydrolysis to 6-(Methoxycarbonyl)picolinic Acid

This procedure is adapted from principles of partial hydrolysis of diesters. Careful control of stoichiometry and reaction time is crucial for maximizing the yield of the mono-acid.

-

Reagents:

-

Dimethyl 2,6-pyridinedicarboxylate

-

Potassium hydroxide (KOH)

-

Methanol

-

Water

-

Hydrochloric acid (HCl)

-

-

Protocol:

-

Dissolve dimethyl 2,6-pyridinedicarboxylate (1 eq.) in methanol.

-

Prepare a solution of potassium hydroxide (1 eq.) in a mixture of methanol and water.

-

Add the KOH solution dropwise to the diester solution at room temperature.

-

Monitor the reaction progress closely using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction should be quenched once a significant amount of the mono-ester has formed, to prevent complete hydrolysis to the diacid.

-

Once the desired conversion is reached, neutralize the reaction mixture with a calculated amount of hydrochloric acid.

-

Remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 4-5 with dilute HCl to precipitate the mono-ester.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-(methoxycarbonyl)picolinic acid.

-

Strategy 2: Stoichiometrically Controlled Steglich Esterification

This method directly converts the diacid to the mono-ester in a one-pot reaction using a coupling agent and a limited amount of alcohol.

-

Reagents:

-

2,6-Pyridinedicarboxylic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous methanol (MeOH)

-

Anhydrous dichloromethane (DCM)

-

-

Protocol:

-

Dissolve 2,6-pyridinedicarboxylic acid (1 eq.) in anhydrous dichloromethane.

-

Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq.).

-

Add anhydrous methanol (1 eq.) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) in anhydrous dichloromethane.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.

-

Monitor the reaction by TLC to follow the consumption of the diacid and the formation of the mono- and di-esters.

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with dilute HCl to remove any remaining DMAP, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to separate the desired mono-ester from unreacted diacid and the diester byproduct.

-

Data Presentation

The following tables summarize the expected outcomes and key parameters for the described mono-esterification strategies.

| Strategy | Key Reagents | Stoichiometry (Diacid:Alcohol/Base) | Typical Solvent | Reaction Temperature | Anticipated Yield of Mono-ester | Primary Byproducts |

| Partial Hydrolysis | Dimethyl 2,6-pyridinedicarboxylate, KOH | 1 : 1 | Methanol/Water | Room Temperature | 40-60% | 2,6-Pyridinedicarboxylic acid, Dimethyl 2,6-pyridinedicarboxylate |

| Steglich Esterification | 2,6-Pyridinedicarboxylic acid, DCC, DMAP, Methanol | 1 : 1 | Dichloromethane | 0 °C to Room Temperature | 50-70% | Dimethyl 2,6-pyridinedicarboxylate, 2,6-Pyridinedicarboxylic acid |

Visualizations

Experimental Workflow: Partial Hydrolysis

Caption: Workflow for selective mono-esterification via partial hydrolysis.

Logical Relationship: Steglich Esterification

Caption: Key species and transformations in the Steglich mono-esterification.

Conclusion

The selective mono-esterification of 2,6-pyridinedicarboxylic acid is a nuanced synthetic task that can be approached through several strategic pathways. The choice of method will depend on the desired scale of the reaction, the availability of starting materials, and the purification capabilities at hand. The partial hydrolysis of the diester offers a straightforward, albeit potentially lower-yielding, route. In contrast, the stoichiometrically controlled Steglich esterification provides a more direct, one-pot synthesis that can lead to higher yields of the mono-ester, provided that careful control over the reaction conditions and effective purification of the product mixture are implemented. For researchers and professionals in drug development, the ability to master these techniques is essential for the efficient construction of novel molecular architectures.

Methodological & Application

Application Notes and Protocols for 2,6-Pyridinedicarboxylic Acid Monomethyl Ester in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,6-pyridinedicarboxylic acid monomethyl ester in coordination chemistry. Due to the limited availability of data specifically for the monomethyl ester, information from the closely related 2,6-pyridinedicarboxylic acid and its dimethyl ester is included to provide a thorough understanding of its potential applications.

Introduction

2,6-Pyridinedicarboxylic acid monomethyl ester is a versatile asymmetrical ligand in coordination chemistry. Its structure, featuring a central pyridine ring with one carboxylic acid group and one methyl ester group, allows for diverse coordination modes with various metal ions. This unique asymmetry can lead to the formation of coordination complexes with interesting structural, catalytic, and photophysical properties. The presence of both a readily deprotonatable carboxylic acid and a less reactive ester group allows for stepwise coordination or the formation of heterobimetallic complexes.

Applications in Coordination Chemistry

The coordination chemistry of 2,6-pyridinedicarboxylic acid and its derivatives is rich and varied, with applications spanning catalysis, materials science, and biomedicine. While specific applications of the monomethyl ester are not extensively documented, its derivatives have shown significant promise in several areas:

-

Catalysis: Metal complexes of pyridine dicarboxylates have been explored as catalysts in a range of organic transformations. For instance, palladium(II) complexes derived from 2,6-pyridinedicarboxylic acids have demonstrated catalytic activity in the aerobic oxidation of substituted 8-methylquinolines. The ester group in ligands like 2,6-pyridinedicarboxylic acid esters can act as a hemilabile function, which can be beneficial in catalytic cycles.[1]

-

Luminescent Materials: Lanthanide complexes of 2,6-pyridinedicarboxylic acid are known for their strong luminescent properties.[2] The pyridine dicarboxylate ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. This property is valuable for applications in lighting, sensors, and bio-imaging.

-

Supramolecular Chemistry: The ability of the carboxylate and ester groups to participate in hydrogen bonding and other non-covalent interactions makes 2,6-pyridinedicarboxylic acid monomethyl ester a potential building block for the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies.

Quantitative Data

Specific quantitative data for metal complexes of 2,6-pyridinedicarboxylic acid monomethyl ester is scarce in the literature. However, data for related compounds can provide valuable insights into its coordination behavior.

Table 1: Selected Bond Distances in a Cu(II) Complex with Dimethyl 2,6-pyridinedicarboxylate [1]

| Bond | Length (Å) |

| Cu–N1 | 2.065(4) |

| Cu–O2 | 2.503(4) |

| Cu–O4 | 2.551(3) |

| Cu–Cl(avg) | 2.289(2) |

Data from the crystal structure of (HNEt₃)[Cu(pydicMe₂)Cl₃]. The Cu-O bonds are notably long, indicating a Jahn-Teller distorted octahedral geometry.[1]

Table 2: Luminescence Properties of a Europium(III) Complex with 2,6-Pyridinedicarboxylic Acid [3]

| Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Lifetime (ms) |

| Na[Eu(dipic)₂·phen]·H₂O in ethanol | 330 | 615 | 36.1 | 3.23 |

This data for the diacid highlights the potential for developing highly luminescent materials.[3]

Experimental Protocols

The following protocols are adapted from literature procedures for the synthesis of related compounds and can be used as a starting point for working with 2,6-pyridinedicarboxylic acid monomethyl ester.

Protocol 1: Synthesis of a Cu(II) Complex with 2,6-Pyridinedicarboxylic Acid Monomethyl Ester (Adapted from the Dimethyl Ester Synthesis) [1]

Objective: To synthesize a copper(II) complex using 2,6-pyridinedicarboxylic acid monomethyl ester as a ligand.

Materials:

-

2,6-Pyridinedicarboxylic acid monomethyl ester

-

Anhydrous Copper(II) chloride (CuCl₂)

-

Anhydrous Methanol (MeOH)

-

Anhydrous Triethylamine (NEt₃)

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-pyridinedicarboxylic acid monomethyl ester (1 equivalent) in anhydrous methanol in a Schlenk flask.

-

Add anhydrous CuCl₂ (1 equivalent) to the solution and stir until dissolved.

-

Slowly add an excess of anhydrous triethylamine (e.g., 5 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 16-24 hours.

-

Remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from an appropriate solvent, such as methanol or ethanol.

Characterization: The product can be characterized by elemental analysis, FT-IR spectroscopy, UV-Vis spectroscopy, and single-crystal X-ray diffraction if suitable crystals are obtained.

Protocol 2: General Procedure for the Synthesis of a Lanthanide(III) Luminescent Complex

Objective: To synthesize a luminescent lanthanide complex using 2,6-pyridinedicarboxylic acid monomethyl ester.

Materials:

-

2,6-Pyridinedicarboxylic acid monomethyl ester

-

A lanthanide(III) salt (e.g., EuCl₃·6H₂O, TbCl₃·6H₂O)

-

A suitable solvent (e.g., ethanol, methanol, or a mixture with water)

-

A base (e.g., NaOH or NEt₃) to deprotonate the carboxylic acid

Procedure:

-

Dissolve 2,6-pyridinedicarboxylic acid monomethyl ester (typically 3 equivalents) in the chosen solvent.

-

Add the base (1 equivalent per carboxylic acid group) to the ligand solution and stir.

-

In a separate flask, dissolve the lanthanide(III) salt (1 equivalent) in the same solvent.

-

Slowly add the lanthanide salt solution to the ligand solution with vigorous stirring.

-

The reaction mixture may be heated gently to promote complex formation.

-

Allow the solution to cool, and if a precipitate forms, it can be collected by filtration, washed with the solvent, and dried. If no precipitate forms, slow evaporation of the solvent may yield crystals.

Characterization: The luminescent properties of the resulting complex can be investigated using fluorescence spectroscopy, including measuring excitation and emission spectra, quantum yield, and luminescence lifetime.

Visualizations

The following diagrams illustrate key conceptual workflows in the study of coordination complexes of 2,6-pyridinedicarboxylic acid monomethyl ester.

Caption: General experimental workflow for the synthesis and characterization of metal complexes.

Caption: Simplified mechanism of the antenna effect in lanthanide complexes.

References

Application Notes and Protocols: 2,6-Pyridinedicarboxylic Acid Monomethyl Ester as a Ligand for Metal Complexes

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,6-Pyridinedicarboxylic acid monomethyl ester, also known as 6-(methoxycarbonyl)pyridine-2-carboxylic acid, is a versatile asymmetrical ligand. Its structure, featuring a central pyridine ring with both a carboxylic acid and a methyl ester group at the 2 and 6 positions, respectively, allows for diverse coordination modes with metal ions. This unique combination of a readily deprotonatable carboxylic acid and a coordinating ester group makes it an interesting candidate for the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers with potential applications in materials science and drug development.

These application notes provide an overview of the use of 2,6-pyridinedicarboxylic acid monomethyl ester as a ligand in the formation of metal complexes, with a specific focus on a cadmium-based metal-organic framework. Detailed experimental protocols for the synthesis and characterization of this complex are provided, along with a discussion of its current and potential future applications.

I. Metal Complex Formation and Characterization

The primary documented application of 2,6-pyridinedicarboxylic acid monomethyl ester as a ligand is in the formation of a cadmium-based metal-organic framework (MOF).[1] This one-dimensional MOF has been synthesized and characterized for its potential in hydrogen storage.[1]

A. Physicochemical Data of the Ligand and Metal Complex

A summary of the key physicochemical data for the ligand and its cadmium complex is presented in Table 1.

| Parameter | 2,6-Pyridinedicarboxylic Acid Monomethyl Ester | Cadmium Metal-Organic Framework |

| Chemical Formula | C₈H₇NO₄ | {[Cd₃(L-CH₃)·H₂O]·5H₂O}n |

| Molecular Weight | 181.15 g/mol | Not applicable (polymeric) |

| Appearance | White to off-white crystalline solid | Colorless crystals |

| Coordination Metal | Not applicable | Cadmium (Cd) |

| Key Spectroscopic Data | IR, ¹H NMR, ¹³C NMR, UV-Vis | IR, TGA, X-ray Crystallography |

B. Spectroscopic and Analytical Data

The characterization of the cadmium MOF involves various analytical techniques to confirm its structure and properties.[1] A summary of the key findings is presented in Table 2.

| Analytical Technique | Observed Results for Cadmium MOF | Interpretation |

| Infrared (IR) Spectroscopy | Distinctive peaks for C=O and other functional groups. | Confirms the coordination of the ligand to the cadmium centers. |

| Thermogravimetric Analysis (TGA) | Stepwise weight loss corresponding to the loss of water and ligand decomposition. | Determines the thermal stability and the number of water molecules in the complex. |

| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms. | Confirms the one-dimensional polymeric structure and the coordination environment of the cadmium ions. |

| Elemental Analysis | Confirms the elemental composition of the synthesized complex. | Verifies the proposed chemical formula of the MOF. |

II. Experimental Protocols

A. Synthesis of the Cadmium Metal-Organic Framework

This protocol describes the synthesis of the one-dimensional cadmium MOF using 2,6-pyridinedicarboxylic acid monomethyl ester as the organic linker.[1]

Materials:

-

6-(methoxycarbonyl)pyridine-2-carboxylic acid (Ligand)

-

Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

-

Methanol (MeOH)

-

Deionized water

Procedure:

-

In a suitable reaction vessel, dissolve 6-(methoxycarbonyl)pyridine-2-carboxylic acid in methanol.

-

In a separate vessel, dissolve cadmium(II) nitrate tetrahydrate in deionized water.

-

Slowly add the aqueous solution of cadmium nitrate to the methanolic solution of the ligand with constant stirring.

-

Seal the reaction vessel and heat it under solvothermal conditions.

-